BENGHE Methodological & Application

Check Availability & Pricing

using TTAB for high molecular weight DNA
Isolation from plants

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Tetradecyltrimethylammonium
Compound Name: _
bromide

Cat. No.: B107326

An Application Note on High Molecular Weight DNA Isolation from Plants using
Cetyltrimethylammonium Bromide (CTAB)

Introduction

The isolation of high-quality, high molecular weight (HMW) deoxyribonucleic acid (DNA) is a
critical prerequisite for a multitude of applications in plant molecular biology, genomics, and
drug development. Such applications, including long-read sequencing, optical mapping, and
the construction of large-insert genomic libraries, demand intact DNA of substantial length.
Plant tissues, however, present unique challenges to DNA isolation due to the presence of a
rigid cell wall and high concentrations of secondary metabolites such as polysaccharides and
polyphenols, which can co-precipitate with DNA and inhibit downstream enzymatic reactions.
The Cetyltrimethylammonium Bromide (CTAB) method has been a cornerstone for plant DNA
extraction since its development in the 1980s, proving to be a robust and versatile technique
for overcoming these challenges.[1][2] This application note provides a detailed overview of the
CTAB-based methodology for isolating HMW DNA from various plant species.

Principle of the CTAB Method

The CTAB method is a chemical-based DNA extraction technique that relies on the properties
of the cationic detergent, CTAB.[3][4] The key principles of this method are:
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e Cell Lysis: The process begins with the mechanical disruption of the tough plant cell wall,
typically by grinding frozen tissue in liquid nitrogen.[1][2] Following this, the CTAB extraction
buffer is added. CTAB, being a detergent, solubilizes the cell and nuclear membranes,
releasing the cellular contents, including DNA.[4][5]

o Removal of Polysaccharides: Polysaccharides are a major contaminant in plant DNA
extractions. In a high-salt buffer, CTAB forms complexes with proteins and most acidic
polysaccharides, which can then be removed during the chloroform extraction. At high salt
concentrations (e.g., 1.4 M NaCl), CTAB keeps DNA in solution while precipitating
polysaccharides.[3]

« Inactivation of Polyphenols: Oxidized polyphenols can irreversibly bind to DNA, degrading its
quality. The CTAB extraction buffer often includes antioxidants like 3-mercaptoethanol or
polyvinylpyrrolidone (PVP) to prevent the oxidation of these compounds.[6]

o Protein Removal: Proteins are denatured and removed by emulsifying the aqueous cell
lysate with an organic solvent, typically a mixture of phenol, chloroform, and isoamyl alcohol.
[1][3] Centrifugation separates the mixture into a lower organic phase (containing lipids and
proteins), an upper aqueous phase (containing DNA), and an interphase with precipitated
proteins.

o DNA Precipitation: The HMW DNA is recovered from the aqueous phase by precipitation with
isopropanol or ethanol.[1] The salt in the buffer neutralizes the negative charge on the DNA
backbone, allowing it to precipitate out of solution.

e Washing and Resuspension: The DNA pellet is washed with 70% ethanol to remove residual
salts and other impurities.[1] After drying, the purified DNA is resuspended in a suitable
buffer like TE (Tris-EDTA).

Applications

High molecular weight DNA isolated using the CTAB method is suitable for a wide range of
downstream applications, including:

e Long-read sequencing (e.g., PacBio and Oxford Nanopore).[7][8]

o Genome mapping and assembly.
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e Southern blotting and RFLP analysis.

e Construction of Bacterial Artificial Chromosome (BAC) and Yeast Artificial Chromosome
(YAC) libraries.

e Genotyping and marker-assisted selection in plant breeding programs.[9]

Data Presentation

The yield and purity of DNA extracted using the CTAB method can vary depending on the plant
species, tissue type, and the specific protocol modifications used. The following tables
summarize representative quantitative data from various studies.

Table 1: DNA Yield from Various Plant Species using CTAB Method

DNA Yield (pglg of

Plant Species Tissue Type . Reference
tissue)

Sorghum Young Leaves 250 [9]
Pearl millet Young Leaves 350 [9]
Groundnut Young Leaves 600 [9]
Chickpea Young Leaves 450 [9]
Pigeonpea Young Leaves 250 [9]
Saccharum 119,300 ng/ul (from

- Leaves [10][11]
officinarum 19)

) 110,950 ng/ul (from

Cymbopogon citratus Leaves [10][11]

19)

Table 2: DNA Purity from Various Plant Species using CTAB Method
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Plant Species A260/A280 Ratio A260/A230 Ratio Reference
Sorghum 1.65-1.80 - [9]

Pearl millet 1.65-1.80 - [9]
Groundnut 1.70-1.80 - [9]
Chickpea 1.70-1.80 - [9]
Pigeonpea 1.65-1.90 - [9]

Fern.s (various o138 o138 [12]
species)

Spathoglottis aurea 1.78-1.98 - [10]

Experimental Protocols
Protocol 1: Standard CTAB Method for High Molecular
Weight DNA Isolation

This protocol is a standard method suitable for a wide range of plant species.
Materials:

o CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCI pH 8.0, 20 mM EDTApH 8.0, 1.4 M
NacCl)

» [B-mercaptoethanol

e Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
¢ Chloroform:Isoamyl Alcohol (24:1)
 |sopropanol (ice-cold)

e 70% Ethanol (ice-cold)

e TE Buffer (10 mM Tris-HCI pH 8.0, 1 mM EDTA pH 8.0)
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* RNase A (10 mg/ml)
e Liquid Nitrogen
e Mortar and Pestle
Procedure:
o Tissue Preparation:
o Harvest 100-500 mg of fresh, young plant tissue.
o Immediately freeze the tissue in liquid nitrogen.[1][7]
o Grind the frozen tissue to a very fine powder using a pre-chilled mortar and pestle.[1][7]
e Lysis:
o Transfer the powdered tissue to a 2 ml microcentrifuge tube.

o Add 1 ml of pre-warmed (65°C) CTAB Extraction Buffer with 0.2% (v/v) B-mercaptoethanol
(added just before use).

o Vortex briefly to mix and incubate at 65°C for 30-60 minutes with occasional gentle
inversion.[3][6]

 First Organic Extraction:

[e]

Cool the sample to room temperature.

[e]

Add an equal volume (1 ml) of phenol:chloroform:isoamyl alcohol (25:24:1).

o

Mix gently by inversion for 5-10 minutes to form an emulsion.

[¢]

Centrifuge at 12,000 x g for 10 minutes at 4°C.

o

Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase.[1][3]

e Second Organic Extraction:
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[e]

Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase.

(¢]

Mix gently by inversion for 5 minutes.

[¢]

Centrifuge at 12,000 x g for 10 minutes at 4°C.

[¢]

Transfer the upper aqueous phase to a new tube.

DNA Precipitation:

[¢]

Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.[1][3]

[e]

Mix gently by inversion until a white, stringy DNA precipitate is visible.

o

Incubate at -20°C for at least 30 minutes to enhance precipitation.[3]

[¢]

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
Washing:

o Carefully decant the supernatant without disturbing the DNA pellet.

o Wash the pellet with 1 ml of ice-cold 70% ethanol.[1]

o Centrifuge at 12,000 x g for 5 minutes at 4°C.

o Decant the ethanol and repeat the wash step.

Drying and Resuspension:

o After the final wash, carefully remove all residual ethanol with a pipette.

o Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry the pellet as it will
be difficult to dissolve.[7]

o Resuspend the DNA pellet in 50-100 pul of TE buffer.

o Incubate at 37°C for 30 minutes with 1 pl of RNase A (10 mg/ml) to remove RNA
contamination.[3][6]
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o Store the DNA at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Modified CTAB with Nuclei Isolation for
Enhanced Purity

This modified protocol incorporates a nuclei isolation step to reduce organellar DNA
contamination and is particularly useful for obtaining HMW nuclear DNA.[13]

Materials:
» All materials from Protocol 1
» Nuclei Isolation Buffer (specific composition can be found in cited literature)[13]
e Triton X-100
Procedure:
o Tissue Grinding and Nuclei Isolation:
o Grind 29 of fresh leaf tissue in liquid nitrogen to a fine powder.[13]
o Resuspend the powder in 20 ml of cold Nuclei Isolation Buffer.
o Add Triton X-100 and mix by inversion.
o Filter the homogenate through layers of cheesecloth or miracloth.

o Centrifuge the filtrate at a low speed (e.g., 2,000 x g) for 15 minutes at 4°C to pellet the
nuclei.

 Lysis of Nuclei:

o Discard the supernatant and resuspend the nuclei pellet in pre-warmed CTAB Extraction
Buffer.

o Proceed with the lysis step as described in Protocol 1 (Step 2).
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o DNA Extraction, Precipitation, and Resuspension:

o Continue with the organic extractions, DNA precipitation, washing, and resuspension steps
as detailed in Protocol 1 (Steps 3-7).

Visualizations
Experimental Workflow for CTAB DNA Isolation
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Caption: Workflow for HMW DNA isolation using the CTAB method.
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Troubleshooting
Issue Possible Cause Recommendation
Ensure tissue is ground to a
Low DNAYield Insufficient grinding of tissue. very fine powder without

thawing.

Old or low-quality starting
material.

Use young, fresh leaf tissue

whenever possible.

Brown/Discolored DNA Pellet

Polyphenol contamination.

Increase the concentration of
B-mercaptoethanol or add PVP

to the extraction buffer.[6]

Gelatinous, Insoluble Pellet

Polysaccharide contamination.

Perform an additional high-salt
precipitation step or a modified
CTAB protocol.

DNA is Sheared (Low
Molecular Weight)

Excessive mechanical force

(e.g., vortexing).

Mix gently by inversion instead
of vortexing, especially after

adding organic solvents.

RNA Contamination

Incomplete RNase A digestion.

Increase incubation time or

concentration of RNase A.

DNA Fails to Amplify in PCR

Presence of inhibitors
(polysaccharides,

polyphenols).

Re-precipitate and wash the
DNA pellet, or use a

commercial clean-up Kkit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [using TTAB for high molecular weight DNA isolation
from plants]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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